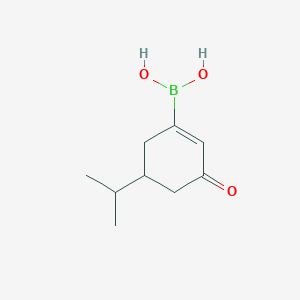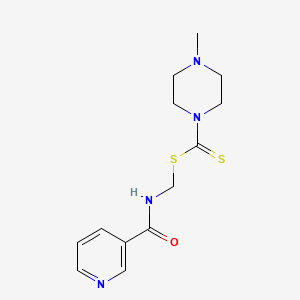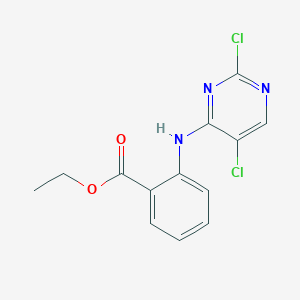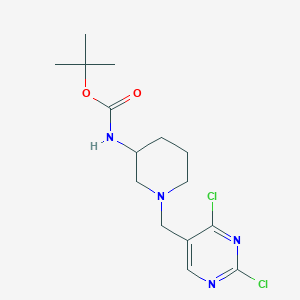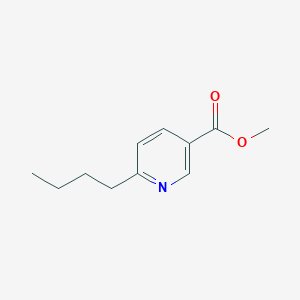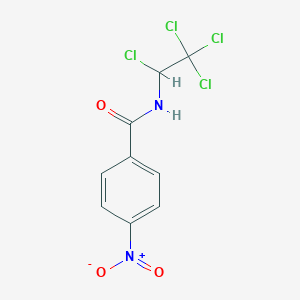
4-Bromo-6-chloro-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-3-nitroquinoline typically involves multi-step procedures. One common method includes the bromination and chlorination of 3-nitroquinoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions, making the process more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of 4-amino-6-chloro-3-nitroquinoline.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
4-Bromo-6-chloro-3-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.
4-Chloro-6-nitroquinoline: Lacks the bromine atom, affecting its chemical properties and applications.
3-Nitroquinoline: Lacks both bromine and chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromo-6-chloro-3-nitroquinoline is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents provides a distinct reactivity profile and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C9H4BrClN2O2 |
|---|---|
Poids moléculaire |
287.50 g/mol |
Nom IUPAC |
4-bromo-6-chloro-3-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H |
Clé InChI |
XBFLEQPTTDNRKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


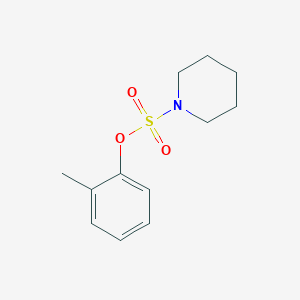
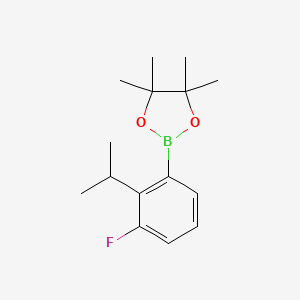

![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
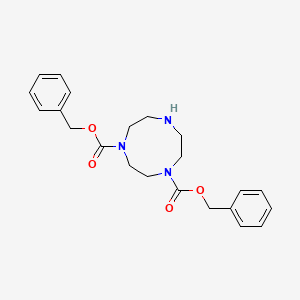
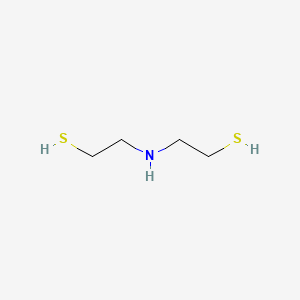
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)

